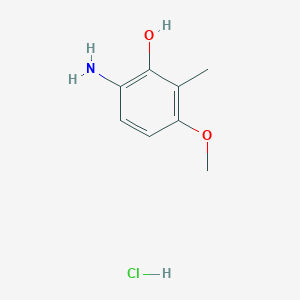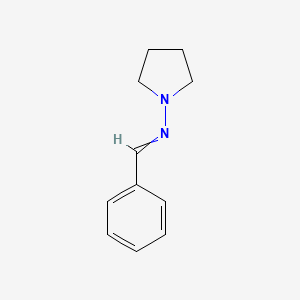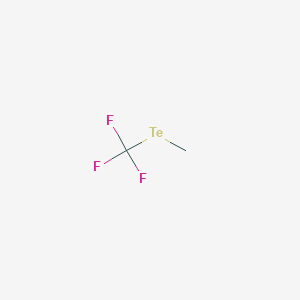
Trifluoro(methyltellanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(methyltellanyl)methane is an organotellurium compound characterized by the presence of a trifluoromethyl group attached to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium anions and elemental tellurium.
Substitution: Various organotellurium compounds depending on the substituent introduced.
Scientific Research Applications
Trifluoro(methyltellanyl)methane has several applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.
Comparison with Similar Compounds
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent used in organic synthesis.
Trifluoroiodomethane: Used in aromatic coupling reactions.
Fluoroform (Trifluoromethane): A hydrofluorocarbon with applications in organic synthesis.
Uniqueness: Trifluoro(methyltellanyl)methane is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to other trifluoromethylating agents. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
57365-42-1 |
|---|---|
Molecular Formula |
C2H3F3Te |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
trifluoro(methyltellanyl)methane |
InChI |
InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3 |
InChI Key |
KLJIXTFUYMZWKK-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



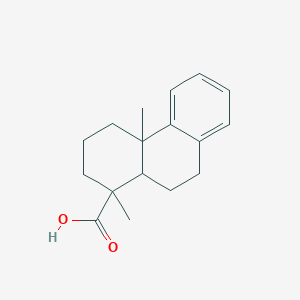
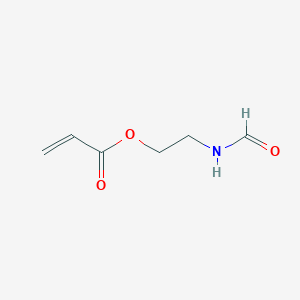

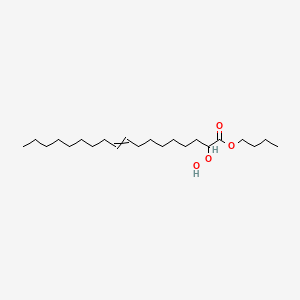

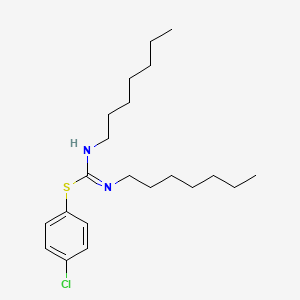
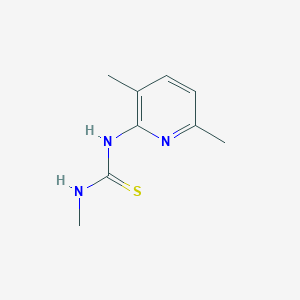
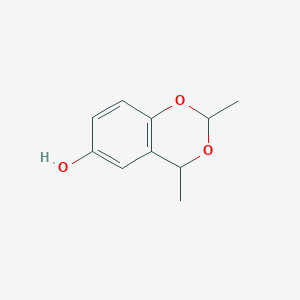
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)


